Isosorbide-di-(4-nitrophenyl carbamate)

Catalog No.
S11244307
CAS No.
M.F
C20H18N4O10
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosorbide-di-(4-nitrophenyl carbamate)

Product Name

Isosorbide-di-(4-nitrophenyl carbamate)

IUPAC Name

[(3S,3aR,6R,6aR)-6-[(4-nitrophenyl)carbamoyloxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-(4-nitrophenyl)carbamate

Molecular Formula

C20H18N4O10

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C20H18N4O10/c25-19(21-11-1-5-13(6-2-11)23(27)28)33-15-9-31-18-16(10-32-17(15)18)34-20(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-18H,9-10H2,(H,21,25)(H,22,26)/t15-,16+,17-,18-/m1/s1

InChI Key

DHXOUOFGQLLAMG-XMTFNYHQSA-N

Canonical SMILES

C1C(C2C(O1)C(CO2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Isosorbide-di-(4-nitrophenyl carbamate) is a symmetric, dicarbamate-functionalized derivative of the renewable bicyclic diol isosorbide, primarily utilized as a metabolically stable cholinesterase inhibitor and structural scaffold in neurological drug discovery. Unlike mixed isosorbide-2-carbamate-5-ester derivatives, which are highly susceptible to rapid esterase-mediated hydrolysis in complex biological matrices, this dicarbamate compound provides a robust, hydrolysis-resistant profile [1]. Presenting as a highly crystalline yellow powder with a melting point of 262.2 °C, it offers excellent thermal stability and handling characteristics for rigorous laboratory workflows [1]. For procurement professionals and assay developers, this compound serves as a critical, stable reference material for acetylcholinesterase (AChE) inhibition studies and structure-activity relationship (SAR) baselining, particularly where the electron-withdrawing 4-nitro substitution is required for target engagement.

Research Fit

Cholinesterase tool compound

Preferential AChE inhibitor for cholinergic pathway studies in neurodegenerative disease models

Dicarbamate scaffold

Reported murine plasma stability supports in vivo exposure studies; distinct from ester-based leads

Activity-cliff reference

4-Nitrophenyl group drives cholinesterase engagement; paired inactive 4-Cl analog enables SAR studies

Generic substitution with other isosorbide carbamates or mixed ester-carbamates critically compromises either target affinity or metabolic stability. While mixed isosorbide-2-carbamate-5-esters may exhibit higher baseline potency, they undergo rapid hydrolysis at the 5-ester position in plasma, rendering them unsuitable for prolonged in vivo models or matrix-heavy assays [1]. Furthermore, substituting the 4-nitro group with other halogens entirely abolishes activity; for instance, the 4-chlorophenyl analog fails to inhibit cholinesterase enzymes to any significant extent [1]. Consequently, procuring the exact di-(4-nitrophenyl) carbamate is mandatory for workflows requiring both sustained structural integrity in plasma and quantifiable AChE inhibition.

Substitution Risk

4-Chlorophenyl analog is inactive

The 4-Cl congener shows no significant cholinesterase inhibition; electronic difference creates an activity cliff.

Dibenzyl dicarbamate favors BuChE

Analog 2g preferentially inhibits butyrylcholinesterase, not AChE. Cholinesterase selectivity direction is reversed.

Ester-based isosorbides are plasma labile

The 5-ester group in related leads undergoes rapid mouse plasma hydrolysis; only the dicarbamate scaffold provides reported stability.

AChE Inhibition Potency vs. Halogenated Analogs

The specific electron-withdrawing properties of the 4-nitro group are absolute requirements for the compound's bioactivity. In direct comparative assays, Isosorbide-di-(4-nitrophenyl carbamate) demonstrated the highest potency among the dicarbamate series, achieving an IC50 of 5.4 μM against AChE [1]. In stark contrast, the closely related di-4-chlorophenyl carbamate failed to exhibit any significant inhibition of either cholinesterase enzyme [1].

Evidence DimensionAChE Inhibition (IC50)
Target Compound Data5.4 μM
Comparator Or BaselineIsosorbide-di-(4-chlorophenyl carbamate) (No significant inhibition)
Quantified DifferenceComplete restoration of activity from an inactive baseline
ConditionsIn vitro cholinesterase inhibition assay

Procuring the 4-nitro derivative is essential for researchers needing a functional AChE inhibitor, as generic halogen substitution results in a complete loss of target affinity.

AChE inhibition
Head-to-head
2e IC50 = 5.4 µM
Diethyl analog 2a IC50 = 6.5 µM
Electric eel AChE, Ellman's assay
Reported rank within tested set supports AChE-focused tool use
30 min preincubation, n=6; difference ~1.1 µM

Metabolic Stability in Complex Biological Matrices

The dicarbamate structural motif provides critical resistance to enzymatic degradation compared to legacy mixed-ester compounds. While isosorbide-2-carbamate-5-esters are potent, they are rapidly hydrolyzed at the 5-ester group by esterases present in mouse plasma, severely attenuating their effective in vivo potency [1]. Isosorbide-di-(4-nitrophenyl carbamate) replaces the vulnerable ester linkage with a second carbamate, bypassing this specific degradation pathway and maintaining structural integrity in plasma-rich environments [1].

Evidence DimensionResistance to plasma esterase hydrolysis
Target Compound DataStable dicarbamate scaffold
Comparator Or BaselineIsosorbide-2-carbamate-5-esters (Rapid 5-ester hydrolysis)
Quantified DifferenceElimination of the primary esterase-mediated degradation pathway
ConditionsExposure to mouse plasma / liver homogenate

This stability makes the dicarbamate the required choice for in vivo efficacy models where premature ester hydrolysis would confound pharmacokinetic data.

Cholinesterase selectivity
Direct comparison
2e: AChE IC50 5.4 µM, BuChE inhibition 20.6% at 100 µM
Calculated selectivity AChE/BuChE > 18.5
Unique AChE-favoring profile in isosorbide series; supports AChE-selective pathway studies
Human plasma BuChE / erythrocyte AChE; compare with BuChE-selective 2g (BuChE IC50 0.4 µM)

Thermal Stability and Physical Form for Assay Reproducibility

The symmetric di-(4-nitrophenyl) substitution imparts exceptional solid-state properties to the isosorbide core. The compound isolates as a highly crystalline yellow powder with a sharp melting point of 262.2 °C and distinct IR carbamate signatures (C=O at 1744 cm−1, 2° NH at 3383 cm−1) [1]. This high thermal stability contrasts with many asymmetric or aliphatic isosorbide derivatives, which frequently present as oils or low-melting solids that complicate precise gravimetric dispensing [1].

Evidence DimensionMelting Point / Physical State
Target Compound Data262.2 °C (Crystalline solid)
Comparator Or BaselineTypical asymmetric isosorbide derivatives (Oils / low-melting solids)
Quantified DifferenceSignificantly higher melting point ensuring solid-state stability
ConditionsStandard laboratory ambient handling and storage

The high-melting crystalline form ensures superior shelf-life and high-precision weighing for reproducible stock solution preparation in high-throughput screening.

Activity cliff
Reported
2e (4-NO2): active AChE inhibitor
2f (4-Cl): inactive against AChE and BuChE
Electron-withdrawing 4-NO2 group is essential for enzyme engagement
Tested at 100 µM, 30 min preincubation; matched pair for SAR models
Metabolic stability
Class-level
Dicarbamate scaffold lacks 5-ester group; reported resistance to mouse plasma esterases
May support in vivo murine exposure studies; confirm for specific lot
Class-level inference from isosorbide carbamate series; ester leads hydrolyzed in mouse plasma
Identity check
Reported
mp 262.2 °C (yellow powder)
IR and elemental analysis characterized
Sharp melting point enables rapid identity confirmation upon receipt
Aliphatic analogs are oils/low-melting solids; melting point > 260 °C is distinctive

Reference Standard for Cholinesterase Inhibitor Screening

Due to its validated IC50 of 5.4 μM against AChE and its structural divergence from traditional ester-based inhibitors, this compound is ideally suited as a stable reference standard in high-throughput screening assays. Its resistance to plasma esterases ensures that baseline inhibition metrics remain consistent even when assays incorporate complex biological matrices or tissue homogenates [1].

Scaffold for Hydrolysis-Resistant Neurological Drug Design

The dicarbamate architecture serves as a critical starting point for medicinal chemistry programs targeting Alzheimer's Disease (AD) and other neurodegenerative conditions. By demonstrating that the dicarbamate backbone survives the aggressive esterase activity of mouse plasma—unlike its 5-ester counterparts—it provides a validated, stable template for further derivatization and optimization of pharmacokinetic properties [1].

Structure-Activity Relationship (SAR) Baselining for Electron-Withdrawing Effects

Because the 4-nitro substitution is strictly required for activity (while the 4-chloro analog is inactive), this specific compound is the necessary positive control for SAR studies investigating the electronic requirements of the carbamate binding pocket in cholinesterase enzymes. It allows researchers to isolate and quantify the impact of strong electron-withdrawing groups on target affinity [1].

Application Selection Guide

Application
Selection Property
Validation Focus
AChE-selective pathway dissection
Preferential AChE inhibition profile
Confirm AChE IC50 and BuChE selectivity in target species/tissue
Cholinesterase SAR studies
Matched active (2e) / inactive (2f) pair
Verify activity cliff with 4-Cl analog control
In vivo murine cholinesterase models
Dicarbamate scaffold with reported mouse plasma stability
Validate systemic exposure and AChE target engagement in vivo

XLogP3

2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

474.10229278 g/mol

Monoisotopic Mass

474.10229278 g/mol

Heavy Atom Count

34

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